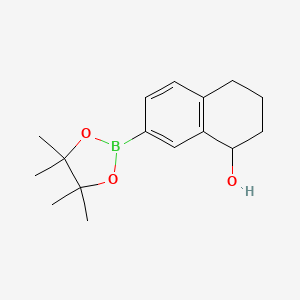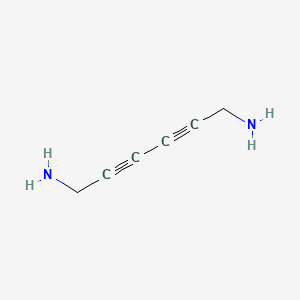
2,4-Hexadiyne-1,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Hexadiyne-1,6-diamine is an organic compound with the molecular formula C6H8N2. It is characterized by the presence of two amino groups (-NH2) attached to a hexadiyne backbone, which contains two triple bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadiyne-1,6-diamine typically involves the coupling of diacetylene with appropriate amine precursors. One common method is the reaction of diacetylene with formaldehyde in the presence of a silver catalyst, followed by subsequent amination . The reaction conditions often require a polar organic solvent and temperatures ranging from 0°C to 150°C under pressures of 0.01 to 10 bar .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory procedures .
化学反应分析
Types of Reactions: 2,4-Hexadiyne-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diimines or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to saturated or partially saturated amines.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diimines, while reduction can produce saturated amines .
科学研究应用
2,4-Hexadiyne-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 2,4-Hexadiyne-1,6-diamine involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The triple bonds in the hexadiyne backbone can also participate in reactions that alter the compound’s conformation and reactivity .
相似化合物的比较
Hexamethylenediamine: A similar diamine with a saturated hexane backbone.
2,4-Hexadiyne-1,6-diol: A related compound with hydroxyl groups instead of amino groups.
Comparison: 2,4-Hexadiyne-1,6-diamine is unique due to its triple bonds, which confer distinct reactivity and structural properties compared to similar compounds like hexamethylenediamine and 2,4-Hexadiyne-1,6-diol . These differences make it valuable for specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
40710-24-5 |
|---|---|
分子式 |
C6H8N2 |
分子量 |
108.14 g/mol |
IUPAC 名称 |
hexa-2,4-diyne-1,6-diamine |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h5-8H2 |
InChI 键 |
AIYPMVLGZIAKRM-UHFFFAOYSA-N |
规范 SMILES |
C(C#CC#CCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


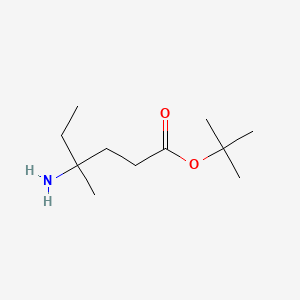
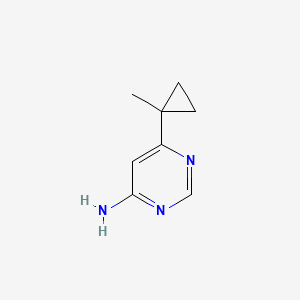
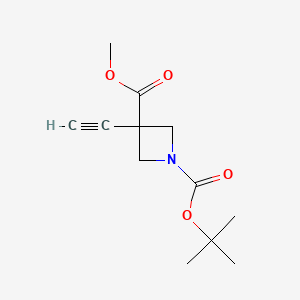
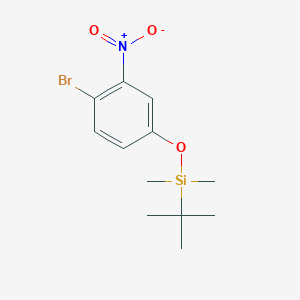
![Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13467488.png)
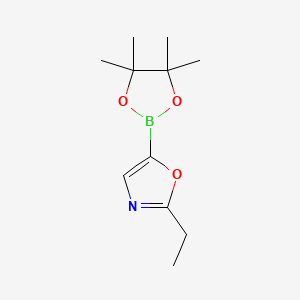
![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)
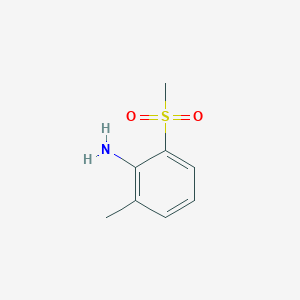
![1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
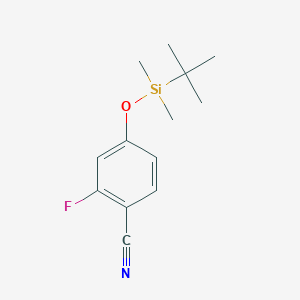
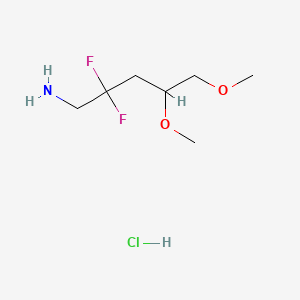
![3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13467531.png)
